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Compound of Interest

Compound Name: Oxocarbazate

Cat. No.: B10764042

Disclaimer: The request specifies the synthesis of "oxocarbazate." Based on chemical
literature, it is highly probable that the intended compound is Oxcarbazepine, a widely used
anticonvulsant drug. This guide details the synthesis of Oxcarbazepine.

Introduction

Oxcarbazepine, the active ingredient in Trileptal®, is a second-generation antiepileptic drug
used in the management of seizures.[1] It is a 10-keto analog of carbamazepine, exhibiting a
better tolerability profile while maintaining potent anticonvulsant activity.[2][3] Consequently,
numerous synthetic routes have been developed to produce Oxcarbazepine efficiently and
economically. This guide provides a detailed overview of two prominent synthetic pathways,
including starting materials, experimental protocols, and quantitative data.

Pathway I: Four-Step Synthesis from Diclofenac
Sodium

This synthetic route utilizes the readily available non-steroidal anti-inflammatory drug (NSAID),
diclofenac sodium, as the starting material. The pathway involves a reduction, an
intramolecular cyclization, acylation, and a final ammonolysis to yield oxcarbazepine. This
modified route is advantageous as it avoids costly raw materials and complex procedures.[2][3]
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Figure 1: Synthesis of Oxcarbazepine from Diclofenac Sodium.

Quantitative Data for Pathway |
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Data compiled from Der Pharma Chemica, 2012.[2][4]

Experimental Protocols for Pathway |

Step 1: Synthesis of 2-(2-Phenylamino)benzeneacetic Acid[2][4]

 In a suitable reaction vessel, combine 10 g of diclofenac sodium, 2 g of NaOH, 150 mL of
water, and 40 mL of methanol.
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Stir the mixture at room temperature to achieve dissolution.

Slowly add 5 g of Ni-Al alloy to the reaction mixture over a period of 2-3 hours.
After the addition is complete, filter the reaction mixture over celite.

Acidify the filtrate with dilute HCI to a pH of 2.

Extract the product with ethyl acetate.

Distill off the ethyl acetate to collect the reduced product, 2-(phenylamino)benzeneacetic
acid. The reported yield is 88%.[4]

Step 2: Synthesis of 10-Ox0-10,11-dihydro-5H-dibenz[b,flazepine[2][4]

Combine 5 g of 2-(phenylamino)benzeneacetic acid, 100 mL of chloroform, and 10 g of
polyphosphoric acid (PPA) in a reaction flask.

Reflux the mixture with stirring for 10-12 hours.

Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of
acetone and chloroform (1:1).

Upon completion, add water and neutralize the PPA with sodium carbonate (Naz2CO3).
Separate the chloroform layer.

Distill off the chloroform to obtain 10-oxo0-10,11-dihydro-5H-dibenz(b,f)azepine. The reported
yield is 80%.[2]

Step 3: Synthesis of 10-Ox0-10,11-dihydro-5H-dibenz[b,flazepine-5-carbonyl chloride[2][4]

In a reaction vessel, combine 3.5 g of 10-0x0-10,11-dihydro-5H-dibenz(b,f)azepine, 2.37 g of
hexachlorodimethyl carbonate, and 50 mL of tetrahydrofuran (THF).

Stir the reaction mixture at room temperature for 5-6 hours.

Monitor the reaction by TLC using a mobile phase of ethyl acetate:petroleum ether (2:8).
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 After confirmation of product formation via TLC, distill off the THF.
» Add water to the residue, which will cause the product to precipitate.

 Filter and dry the solid to yield 10-0x0-10,11-dihydro-5H-dibenz(b,f)azepine-5-carbonyl
chloride. The reported yield is 90%.[4]

Step 4: Synthesis of Oxcarbazepine[2]

Take 3.5 g of 10-ox0-10,11-dihydro-5H-dibenz(b,f)azepine-5-carbonyl chloride and dissolve it
in 40 mL of isopropanol (IPA).

e Add liquid ammonium hydroxide (NH4OH) dropwise while stirring at room temperature.

o Continue stirring the reaction mixture for 7 hours.

¢ Monitor the reaction by TLC using a mobile phase of ethyl acetate:petroleum ether (50:50).
e Once the reaction is complete, add water to dissolve any excess NH4OH.

o Add a layer of ethyl acetate and separate the organic layer.

« Distill off the ethyl acetate to collect the final product, oxcarbazepine. The reported yield is
85%.[2]

Pathway Il: Three-Step Synthesis from 10-Methoxy-
iminostilbene

This pathway is a common industrial method for producing Oxcarbazepine. It begins with 10-
methoxy-iminostilbene, which undergoes a reaction with triphosgene (a safer alternative to
phosgene gas), followed by ammonolysis and acid hydrolysis.
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Figure 2: Synthesis of Oxcarbazepine from 10-Methoxy-iminostilbene.

Quantitative Data for Pathway Il

Starting Key ] ]
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Data compiled from European Patent EP 1600443 Al.[5]
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Experimental Protocols for Pathway i

Steps 1 & 2: Synthesis of 10-Methoxy-N-aminocarbonyl-iminostilbene[5]

Prepare a solution of 66.9 g (0.3 mols) of 10-methoxy-iminostilbene and 34.92 g (0.34 mols)
of triethylamine in 800 mL of toluene.

 In a separate flask, prepare a solution of 32.67 g (0.11 mols) of triphosgene in 300 mL of
toluene.

e Gradually add the 10-methoxy-iminostilbene solution to the triphosgene solution over 6
hours, maintaining the temperature at 10-15°C.

» Monitor the reaction for the disappearance of 10-methoxy-iminostilbene.

¢ Once the reaction is complete, gradually add 200 mL of 30% aqueous ammonia while stirring
vigorously at room temperature for several hours.

o Separate the organic and aqueous phases.
e Wash the toluene phase with water.

o Evaporate the toluene under reduced pressure to obtain 10-methoxy-N-aminocarbonyl-
iminostilbene. The reported yield is 85% with a purity of over 95%.[5]

Step 3: Synthesis of Oxcarbazepine[5]

Take the 10-methoxy-N-aminocarbonyl-iminostilbene product from the previous step
(approximately 69.0 g).

e Add 100 mL of 10% sulfuric acid (H2SOa).

o Reflux the mixture for one hour.

o Cool the reaction mixture to room temperature.
« Filter the mixture and wash the solid with water.

» Recrystallize the product from dimethylformamide.
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e Wash the resulting precipitate with acetone and dry under vacuum to yield 57.0 g of
oxcarbazepine. The reported yield for this step is 75.3%.[5]

This guide has detailed two robust pathways for the synthesis of Oxcarbazepine, providing the
necessary data and protocols for researchers and professionals in drug development. The
choice of pathway in a practical setting would depend on factors such as the cost and
availability of starting materials, safety considerations (e.g., use of triphosgene), and desired
final purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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